Product packaging for Bicyclo[4.1.0]heptan-3-amine(Cat. No.:CAS No. 78293-51-3)

Bicyclo[4.1.0]heptan-3-amine

Cat. No.: B2518282
CAS No.: 78293-51-3
M. Wt: 111.188
InChI Key: UFGBMEFPOGIKLC-UHFFFAOYSA-N
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Description

Structural Significance and Bicyclic Architecture

Bicyclo[4.1.0]heptan-3-amine, also known by its common name norcarane-3-amine, possesses a distinctive molecular architecture characterized by the fusion of a cyclohexane (B81311) ring and a cyclopropane (B1198618) ring. This fusion results in a strained bicyclic system that significantly influences the molecule's reactivity and conformational preferences. The molecular formula of the compound is C₇H₁₃N.

The amine group at the 3-position can exist in two principal stereoisomeric forms: exo and endo. This stereochemistry plays a crucial role in determining the molecule's physical and chemical properties, such as its hydrogen-bonding capacity and solubility, which in turn affect its interaction with biological targets. The rigid framework of the bicyclo[4.1.0]heptane core provides a fixed orientation for the amine functionality, a desirable feature in the design of specific ligands for biological receptors. The synthesis of this scaffold often begins with the Simmons-Smith cyclopropanation of a cyclohexene (B86901) precursor to form the bicyclo[4.1.0]heptane core. smolecule.com

Table 1: Structural Isomers of this compound

IsomerDescription
exo-Bicyclo[4.1.0]heptan-3-amineThe amine group is oriented on the opposite side of the larger cyclohexane ring relative to the cyclopropane fusion.
endo-Bicyclo[4.1.0]heptan-3-amineThe amine group is oriented on the same side as the larger cyclohexane ring relative to the cyclopropane fusion.

Overview of Research Utility and Focus Areas

The unique structural features of this compound have made it a valuable scaffold in several key areas of chemical research, most notably in medicinal chemistry. Its rigid bicyclic nature allows for the precise positioning of pharmacophoric groups, making it an attractive starting point for the development of novel therapeutic agents.

One of the most prominent applications of this compound is in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. nih.govnih.gov MCHR1 is a target for the development of anti-obesity drugs. Researchers have synthesized a variety of derivatives by modifying the amine group and other positions on the bicyclic frame, leading to compounds with high binding affinity. nih.gov

Another significant area of research is its use as a building block for the synthesis of carbocyclic nucleoside analogues with potential antiviral activity. nih.govresearchgate.net By incorporating the bicyclo[4.1.0]heptane scaffold as a sugar mimic, chemists have created novel nucleoside derivatives. nih.govresearchgate.net Some of these compounds have been tested against various viruses, with one derivative showing moderate activity against coxsackie B4 virus. acs.org

The compound has also been explored as a potential ligand for sigma receptors, which are implicated in a variety of central nervous system disorders. The rigid structure of this compound is thought to provide a good template for designing selective sigma receptor ligands.

Table 2: Research Applications of this compound Derivatives

Research AreaExample Derivative(s)Key Findings
MCHR1 Antagonism 3-(3-chloro-4-fluorophenyl)-1-((3R,6S)-6-(3-((dimethylamino)methyl)phenyl)bicyclo[4.1.0]heptan-3-yl)-1-((1-(methylsulfonyl)piperidin-4-yl)methyl)ureaPotent MCHR1 antagonist with a Ki of 15 nM. bindingdb.org
Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivativesRetained MCH R1 activity with greatly attenuated hERG liabilities. nih.gov
Antiviral Agents Carbocyclic nucleoside analogues with a bicyclo[4.1.0]heptane scaffoldA 1,2,3-triazole analogue exhibited moderate antiviral activity against coxsackie B4 virus (EC₅₀ 9.4 μg/mL). acs.org
Thymine- and guanine-containing bicyclo[4.1.0]heptane nucleosidesShowed affinity for herpes simplex virus Type 1 (HSV-1) thymidine (B127349) kinase (TK) but not for human cytosolic TK-1. mdpi.com

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B2518282 Bicyclo[4.1.0]heptan-3-amine CAS No. 78293-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]heptan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-2-1-5-3-6(5)4-7/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGBMEFPOGIKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78293-51-3
Record name bicyclo[4.1.0]heptan-3-amine
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Reactivity and Mechanistic Investigations of Bicyclo 4.1.0 Heptan 3 Amine and Its Scaffold

Reactivity of the Bicyclo[4.1.0]heptane Core

The inherent strain within the three-membered cyclopropane (B1198618) ring fused to the six-membered cyclohexane (B81311) ring is the primary driver for the unique reactivity of the bicyclo[4.1.0]heptane scaffold.

Influence of Ring Strain on Reactivity

The bicyclo[4.1.0]heptane system, also known as norcarane (B1199111), possesses considerable inherent ring strain due to the presence of the fused cyclopropane ring. smolecule.com This strain energy, a form of stored potential energy, significantly lowers the activation energy for reactions that lead to the opening of the three-membered ring, as this relieves the strain. The reactivity is not only enhanced but also directed into specific pathways that might not be favorable in less strained systems.

Quantum mechanical calculations have quantified the increase in strain for related bicyclic systems. For instance, the introduction of a double bond within the scaffold to form bicyclo[4.1.0]hept-1,6-ene results in an additional strain of approximately 17 kcal/mol compared to 1,2-dimethylcyclopropene. acs.org This high strain energy makes the bicyclic framework susceptible to a variety of transformations. The relief of this strain is a powerful thermodynamic driving force for many of the reactions discussed below, including solvolysis and ring-opening reactions. jove.com The unique structural and energetic properties stemming from this strain make the bicyclo[4.1.0]heptane core a subject of interest in mechanistic and synthetic studies. ontosight.ai

Solvolysis and Nucleophilic Substitutions

The strained nature of the bicyclo[4.1.0]heptane core makes it susceptible to solvolysis and nucleophilic substitution reactions, often proceeding through pathways that involve ring-opening or rearrangement to alleviate strain. The outcome of these reactions is highly dependent on the nature of the leaving group, the solvent, and the specific substitution pattern on the bicyclic frame.

For example, the solvolysis of derivatives such as 7-exo-bicyclo[4.1.0]heptyl triflate in protic solvents demonstrates the core's reactivity. researchgate.net Similarly, studies on substituted bicyclo[4.1.0]heptane systems in solvents like trifluoroethanol have been conducted to probe these reaction mechanisms. grafiati.comgrafiati.com The departure of a leaving group can be assisted by the strained C-C bonds of the cyclopropane ring, leading to the formation of cationic intermediates that can be trapped by nucleophiles.

Nucleophilic substitution reactions on the bicyclo[4.1.0]heptane skeleton can also proceed via a radical-nucleophilic substitution (SRN1) mechanism. For instance, 7-iodobicyclo[4.1.0]heptane reacts with carbanions, such as acetophenone (B1666503) enolate ions, in the presence of an initiator like FeBr2 in DMSO, to yield the corresponding substitution products. acs.org These reactions are believed to proceed through the formation of 7-norcaranyl radical intermediates.

Furthermore, related nitrogen-containing bicyclic systems, such as 1-azabicyclo[4.1.0]heptane tosylate (a bicyclic aziridinium (B1262131) ion), undergo regioselective ring-opening upon nucleophilic attack. jove.comnih.gov This process, driven by the release of ring strain, can yield substituted piperidine (B6355638) or azepane rings depending on whether the nucleophile attacks the bridge or bridgehead carbon. jove.comnih.gov

SubstrateReagent/SolventProduct(s)Reaction Type
7-exo-bicyclo[4.1.0]heptyl triflateProtic SolventsSubstitution/Elimination ProductsSolvolysis
7-iodobicyclo[4.1.0]heptaneAcetophenone enolate / FeBr2, DMSO7-substituted norcaraneSRN1
1-azabicyclo[4.1.0]heptane tosylateNucleophiles / CH3CNSubstituted piperidines and azepanesNucleophilic Ring-Opening

Ring-Opening Reactions with Organic Anions

The strained cyclopropane ring within the bicyclo[4.1.0]heptane scaffold is susceptible to cleavage by strong nucleophiles, particularly organic anions. These reactions often proceed via a ring-opening mechanism, providing a pathway to functionalized seven-membered ring systems or other rearranged products.

One notable example involves the reaction of 7-iodobicyclo[4.1.0]heptane with carbanions under SRN1 conditions. The reaction with the enolate ion of 2-naphthyl methyl ketone, induced by FeBr₂, yields the substitution product in 60% yield. acs.org Competition experiments have shown that the anion of nitromethane (B149229) is significantly more reactive towards the intermediate 7-norcaranyl radicals than the enolate of acetophenone. acs.org

Reductive ring-opening reactions have also been studied. For instance, the treatment of bicyclic ketones like 7-methylenebicyclo[4.1.0]heptan-2-one with lithium in liquid ammonia (B1221849) leads to products resulting from the cleavage of the cyclopropane ring. ucl.ac.uk The regioselectivity of this cleavage is influenced by stereoelectronic factors. ucl.ac.uk Studies on related cyclopropyl (B3062369) ketone systems using samarium(II) iodide have shown that ring opening typically results in the product of thermodynamic control, arising from the cleavage of the more substituted bond. ucl.ac.uk The mode of ring-opening in these systems is a key area of investigation, with the regioselectivity being dependent on the substituents present on the cyclopropane moiety. ucl.ac.uk

Bicyclic SubstrateReagentKey Feature
7-iodobicyclo[4.1.0]heptaneEnolate ions (e.g., from acetophenone, 2-naphthyl methyl ketone), Nitromethane anionSRN1 mechanism with radical intermediates
7-methylenebicyclo[4.1.0]heptan-2-oneLithium in liquid ammoniaReductive ring-opening influenced by stereoelectronics
cis- and trans-cyclopropyl ketonesSamarium(II) iodideReductive ring-opening leading to thermodynamically controlled products

Cycloaddition Reactions of Bicyclo[4.1.0]heptan-3-one Precursors

Bicyclo[4.1.0]heptan-3-one and its derivatives serve as versatile precursors in various cycloaddition reactions, which are powerful methods for constructing complex cyclic and polycyclic molecules. smolecule.com The bicyclic framework can be assembled through cycloaddition reactions, or it can participate in them to build more elaborate structures. ontosight.airesearchgate.net

For example, enantiomerically pure carbocyclic nucleoside analogues have been synthesized using a bicyclo[4.1.0]heptane template. In this approach, a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate is used to assemble substituted 1,2,3-triazoles via cycloaddition reactions. nih.gov The regioselectivity of these cycloadditions has been confirmed through detailed spectroscopic analysis. nih.gov

The synthesis of the bicyclo[4.1.0]heptane core itself can be achieved through cycloaddition. For instance, the Diels-Alder reaction between a diene and a dienophile is a common strategy to form the initial six-membered ring, which can then be cyclopropanated. researchgate.net While Bicyclo[4.1.0]heptan-3-one is a useful building block, its derivatives can also be employed. The synthesis of 1-(4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-yl)-2-buten-1-one, for example, involves multi-step sequences that include cycloaddition reactions. ontosight.ai

Precursor/ReactantReaction TypeApplication/Product
Functionalized bicyclo[4.1.0]heptyl azide1,3-Dipolar CycloadditionSynthesis of carbocyclic nucleoside analogues with 1,2,3-triazole rings nih.gov
Diene and DienophileDiels-Alder ReactionInitial construction of the bicyclo[4.1.0]heptane scaffold researchgate.net
Bicyclo[4.1.0]heptan-3-oneCycloadditionGeneral synthetic utility in constructing complex molecules smolecule.com

Reaction Pathways Involving the Amine Functionality

The amine group at the C3 position of Bicyclo[4.1.0]heptan-3-amine is a key functional handle that allows for a variety of chemical transformations.

Reductive Amination Pathways

A primary method for the synthesis of this compound (also known as norcarane-3-amine) is through the reductive amination of its corresponding ketone precursor, bicyclo[4.1.0]heptan-3-one. smolecule.com This well-established transformation is a cornerstone reaction for producing amines from carbonyl compounds.

The process typically involves two main steps:

Imine Formation: The ketone condenses with an amine source, such as ammonia or a primary amine, to form an intermediate imine or iminium ion.

Reduction: The imine intermediate is then reduced to the final amine.

Several reducing agents can be employed for this second step, and the choice of reagent can influence the reaction conditions and selectivity. smolecule.com

Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation: These are common and effective methods for the reduction of the imine. Catalytic hydrogenation, often using a catalyst like palladium on carbon (Pd/C), is an efficient route to the desired amine. smolecule.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is a milder reducing agent that selectively reduces the imine or iminium ion in the presence of the ketone starting material. This selectivity allows the reaction to be performed in a one-pot fashion under mild conditions. smolecule.com

The amine group of the resulting this compound can subsequently act as a nucleophile in further reactions, enabling the synthesis of more complex molecules. smolecule.com

Carbonyl PrecursorAmine SourceReducing AgentProduct
Bicyclo[4.1.0]heptan-3-oneAmmoniaSodium Borohydride / Catalytic HydrogenationThis compound smolecule.com
Bicyclo[4.1.0]heptan-3-oneAmmoniaSodium CyanoborohydrideThis compound smolecule.com

Nucleophilic Reactivity of the Amine Group

The primary amine group in this compound is a key functional handle that readily participates in nucleophilic reactions. This reactivity allows for the straightforward formation of a variety of derivatives through reactions with electrophilic partners.

Key nucleophilic reactions include:

Acylation: The amine can react with acyl chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation for creating more complex molecules and is relevant in the synthesis of potential flavor agents and pharmacologically active compounds. google.com

Alkylation: The amine group can act as a nucleophile in substitution reactions with alkyl halides, leading to the formation of secondary or tertiary amines.

Schiff Base Formation: Reaction with aldehydes or ketones yields imines, also known as Schiff bases. This type of reaction is noted to be influential in various biochemical pathways. smolecule.com

Reductive Amination: The compound can be synthesized via reductive amination, where the corresponding ketone, bicyclo[4.1.0]heptan-3-one, is condensed with an amine source and then reduced. smolecule.com Conversely, the amine itself can participate in reductive amination reactions with other carbonyl compounds. smolecule.com

These reactions underscore the utility of this compound as a building block in organic synthesis, enabling the introduction of the bicyclo[4.1.0]heptane scaffold into larger, more complex molecular architectures. acs.orgmsu.ru

Enzyme-Catalyzed Oxidations and Mechanistic Probes

The bicyclo[4.1.0]heptane scaffold, particularly in its parent form (norcarane), has been extensively used as a mechanistic probe to investigate the reactive intermediates in enzyme-catalyzed oxidation reactions. researchgate.netmit.edu The strain of the cyclopropane ring makes it susceptible to ring-opening, which can signal the presence of radical or cationic intermediates. The amine functionality in this compound adds another layer of complexity and specificity to these interactions.

Interaction with Monooxygenase Enzymes

Monooxygenase enzymes, such as cytochrome P450s and soluble methane (B114726) monooxygenase (sMMO), are known to catalyze the oxidation of the bicyclo[4.1.0]heptane scaffold. researchgate.netmit.edu These enzymes typically insert an oxygen atom into a C-H bond to form an alcohol. In the case of norcarane (the parent hydrocarbon), oxidation by cytochrome P450 and sMMO yields a mixture of products, primarily endo- and exo-2-norcaranol, with smaller quantities of 3-norcaranols and ketones. mit.edu

The presence of the amine group in this compound is expected to influence the binding and orientation of the substrate within the enzyme's active site. Flavin-dependent amine oxidases, for instance, are known to catalyze the oxidation of amines. nih.gov The active sites of these enzymes are often highly apolar but contain hydrophilic regions near the flavin cofactor that direct the amine moiety for catalysis. researchgate.net For a substrate like this compound, the interaction would likely involve the deprotonated amine binding within the active site for oxidation to occur. nih.gov

Detection of Cationic and Radical Intermediates

A primary use of the bicyclo[4.1.0]heptane scaffold is to distinguish between different reactive intermediates. The enzymatic hydroxylation is believed to proceed via an initial hydrogen atom abstraction (HAT) by a high-valent iron-oxo species, generating a substrate radical. smolecule.com This radical can then undergo several competing pathways:

Oxygen Rebound: The radical is rapidly trapped by the hydroxyl group from the iron species, leading to the alcohol product.

Radical Rearrangement: The cyclopropylcarbinyl radical can rearrange, leading to ring-opened products. The detection of such products is strong evidence for a radical intermediate with a sufficient lifetime to undergo rearrangement. smolecule.com

One-Electron Oxidation: The radical can be further oxidized to a cationic intermediate. semanticscholar.orgacs.org This cation is also susceptible to rearrangement, providing an alternative pathway to different products. The detection of rearranged products that are characteristic of cationic intermediates provides unambiguous evidence for their involvement. semanticscholar.orgacs.org

For example, in the oxidation of 1-methylbicyclo[4.1.0]heptane, rearranged alcohol products were observed, which was interpreted as clear evidence for the formation of cationic intermediates. semanticscholar.orgacs.org The mechanism involves the initial carbon radical undergoing a one-electron oxidation to a cation, which then rearranges and is trapped by water or a hydroxyl group. semanticscholar.orgacs.org

Desaturase Reactions and Product Complexity

Enzymatic oxidations of the bicyclo[4.1.0]heptane scaffold are often complicated by desaturase reactions, which introduce double bonds into the molecule. researchgate.net Norcarane itself is oxidized by iron-containing enzymes to form 2-norcarene and 3-norcarene. researchgate.net These olefinic products can then undergo secondary oxidation, leading to a complex mixture of epoxides, ketones, and allylic alcohols, which complicates the analysis of the primary oxidation pathways. researchgate.net

In studies with cyclopropyl-containing fatty acids and desaturase enzymes, the formation of methylenecyclopropane (B1220202) products has been observed. nih.govcsic.es This suggests that the enzyme abstracts a hydrogen atom, and the resulting radical is processed before it can rearrange, indicating a very short-lived intermediate in that specific enzymatic system. nih.govcsic.es The presence of the amine group in this compound would further influence the product distribution in such desaturation reactions.

Table 1: Representative Product Distribution from Enzymatic Oxidation of Norcarane by AlkB
Product TypeYield (%)
C3 Hydroxylation43%
C2 Hydroxylation26%
Desaturation Products31%

This table shows the product distribution from the oxidation of norcarane by the non-heme diiron hydroxylase AlkB, illustrating the competition between hydroxylation and desaturation pathways. researchgate.net

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies, where a hydrogen atom at a specific position is replaced by deuterium (B1214612), are powerful tools for elucidating reaction mechanisms. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. nih.govepfl.ch

In the oxidation of a deuterated norcarane analog (3,3,4,4-norcarane-d₄) by the enzyme AlkB, a large KIE of approximately 20 was observed. smolecule.com This confirms that C-H bond cleavage is indeed the rate-determining step. Furthermore, the deuterium substitution dramatically altered the product distribution. The yield of the C3 alcohol dropped from 43% to just 8%, while the rearranged, ring-opened alcohol became the major product (65%). smolecule.com This "metabolic switching" occurs because the C-D bond cleavage is much slower, giving the radical intermediate a longer lifetime to undergo rearrangement before oxygen rebound can occur.

In studies of other amine oxidases, KIE values have been used to differentiate between potential mechanisms, such as direct hydride transfer, radical mechanisms involving hydrogen atom transfer, or mechanisms involving covalent adducts. nih.govnih.gov For example, a study on cyclohexylamine (B46788) oxidation by cytochrome P450 showed a small but significant KIE for deamination, which was interpreted in the context of an initial one-electron abstraction from the nitrogen to form an aminium cation radical. nih.gov

Table 2: Effect of Deuteration on Product Distribution in AlkB-Catalyzed Norcarane Oxidation
SubstrateC3 Alcohol Yield (%)Desaturation Product Yield (%)Radical Rearrangement Product Yield (%)
Norcarane (all H)43%31%Minor
3,3,4,4-Norcarane-d₄8%5%65%

This table demonstrates the dramatic shift in product yields upon deuteration of the norcarane substrate, highlighting the impact of the kinetic isotope effect on the reaction pathway. smolecule.com

Role of Substituents in Enzyme Binding Affinity and Regioselectivity

The placement of substituents on the bicyclo[4.1.0]heptane scaffold can significantly influence its interaction with an enzyme's active site, affecting both binding affinity and the regioselectivity of the oxidation. researchgate.netresearchgate.net Introducing functional groups can create new hydrogen bonding or hydrophobic interactions, which can help to lock the substrate into a specific orientation. researchgate.net

For instance, derivatives of the bicyclo[4.1.0]heptane framework are being investigated as inhibitors of various enzymes, where the substituents are designed to fit precisely into the enzyme's active site. rsc.org In the context of monoamine oxidase (MAO) inhibitors, the stereochemistry and substituents on a related 3-aza-bicyclo[4.1.0]heptane structure were shown to be critical for enantioselective and diastereoselective oxidation. researchgate.net The binding affinity and orientation of the substrate dictate which C-H bond is presented to the enzyme's oxidative machinery, thereby controlling the regioselectivity of the hydroxylation or desaturation reaction. smolecule.com Improving enzyme binding affinity through the addition of well-chosen substituents can lead to more selective and efficient enzymatic transformations. researchgate.netresearchgate.net

Radical and Cationic Rearrangement Studies

The inherent strain of the cyclopropane ring within the bicyclo[4.1.0]heptane system makes it susceptible to ring-opening reactions under both radical and cationic conditions. These rearrangements provide deep insights into the nature of the reactive intermediates formed.

Studies on the bicyclo[4.1.0]heptyl system have revealed highly selective cyclopropylcarbinyl-allylcarbinyl radical rearrangements. dss.go.th When a radical is generated at a carbon adjacent to the cyclopropane ring, a rapid rearrangement can occur to form a more stable allylcarbinyl radical. This process involves the cleavage of one of the cyclopropane bonds.

Research has shown that these rearrangements predominantly proceed through the fission of the external cyclopropane bond, leading to the formation of primary allylcarbinyl radicals. dss.go.th This selectivity is noteworthy because it might seem counterintuitive based on the expected stability of the resulting radical products. dss.go.th The direction of the rearrangement appears to be controlled by the orbital overlap between the radical-containing orbital and the adjacent orbitals of the cyclopropane ring. dss.go.th

In the context of enzymatic hydroxylations, such as those catalyzed by cytochrome P450, the formation of rearranged products like 3-hydroxymethylcyclohexene from the norcarane scaffold is indicative of a radical fragmentation pathway. researchgate.net The yields of these rearranged products can provide estimates for the lifetimes of the radical intermediates involved in the enzymatic reaction. researchgate.net For instance, in the hydroxylation of norcarane by the non-heme diiron hydroxylase AlkB, 3-hydroxymethylcyclohexene was identified as a characteristic product of a radical rearrangement. researchgate.net

A study involving the reduction of 2-bicyclo[4.1.0]heptyl chlorides with tri-n-butyltin hydride also demonstrated these radical rearrangements. dss.go.th The reversibility of the cyclopropylcarbinyl-allylcarbinyl radical rearrangement has also been investigated, with reversibility being observed for the 4-cycloheptenyl radical under the specific reduction conditions. dss.go.th

The bicyclo[4.1.0]heptane scaffold is also prone to heterolytic fragmentation, leading to the formation of cationic intermediates and subsequent rearrangement products. This pathway is often competitive with radical processes, particularly in oxidation reactions.

In studies of norcarane oxidation by various enzymes, the formation of products such as cyclohept-3-enol is considered evidence for a cation-derived pathway. researchgate.net One proposed mechanism for cation formation involves the heterolytic fragmentation of a protonated alcohol intermediate that is initially formed. researchgate.net This suggests that the activated enzyme complex can oxidize the substrate before water dissociates, leading to a pathway that generates cationic species. researchgate.net

The involvement of cationic intermediates has also been unambiguously demonstrated in the oxidation of substituted bicyclo[4.1.0]heptane derivatives with dioxiranes. For example, the oxidation of 1-methylbicyclo[4.1.0]heptane yielded rearranged products, providing clear evidence for the operation of electron transfer (ET) pathways that generate cationic intermediates. nih.govacs.orgsemanticscholar.org Computational studies support these findings, indicating that stabilizing hyperconjugative interactions between the incipient radical and the cyclopropane ring can trigger the electron transfer to form a cation. nih.govsemanticscholar.org

The table below summarizes the product distribution from the oxidation of 1-methylbicyclo[4.1.0]heptane by 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), highlighting the formation of both unrearranged and rearranged products. acs.orgsemanticscholar.org

Product TypeProduct(s)Combined Yield (%)
Unrearranged (from C-2 oxygenation)Alcohol and Ketone33.4
Unrearranged (from C-5 oxygenation)Alcohol and Ketone32.6
Rearrangedcis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol13

This table illustrates the competitive nature of different reaction pathways in the oxidation of a substituted bicyclo[4.1.0]heptane.

To further probe the intricacies of radical rearrangements in the bicyclo[4.1.0]heptyl system, low-temperature studies have been conducted. Low-temperature photoinitiated free-radical reductions of 2-bicyclo[4.1.0]heptyl chlorides using tri-n-butyltin hydride have been reported. dss.go.th These experiments are crucial for studying fast radical processes by minimizing thermal side reactions and allowing for a more controlled observation of the radical intermediates and their rearrangements.

The use of photoinitiation at low temperatures allows for the generation of radicals under mild conditions. thieme-connect.de This technique has been instrumental in studying the selective cyclopropylcarbinyl-allylcarbinyl radical rearrangements that yield primary allylcarbinyl radicals through the cleavage of the external cyclopropane bond. dss.go.th These studies provide fundamental data on the kinetics and selectivity of these radical reactions.

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic techniques is employed to unequivocally determine the structure of Bicyclo[4.1.0]heptan-3-amine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are crucial for structural assignment. In the ¹H NMR spectrum of the hydrochloride salt of norcarane-3-amine, the protons on the carbon adjacent to the nitrogen atom typically resonate in the 2.3-3.0 ppm range due to the electron-withdrawing effect of the amino group. smolecule.com The cyclopropyl (B3062369) protons exhibit characteristic multiplets in the upfield region of 0.5-2.0 ppm. smolecule.com In the ¹³C NMR spectrum, the carbon atom bonded to the nitrogen appears in the 10-65 ppm range, with the specific chemical shift influenced by substitution. smolecule.com The unique electronic environment of the cyclopropyl carbons causes them to appear at a higher field. smolecule.com

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For primary amines like this compound, two distinct N-H stretching bands are expected in the 3300-3360 cm⁻¹ region, corresponding to symmetric and antisymmetric stretching modes. smolecule.com The formation of a hydrochloride salt leads to broader and more complex absorption patterns due to ionic interactions and hydrogen bonding. smolecule.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt of norcarane-3-amine, the molecular ion peak would be observed at an m/z corresponding to the molecular formula C₇H₁₄ClN. smolecule.com A key fragmentation pathway for amines is the alpha-cleavage, which results in the formation of resonance-stabilized, nitrogen-containing cations. smolecule.com

A summary of expected spectroscopic data for this compound hydrochloride is presented below:

Technique Observed Feature Expected Chemical Shift/Region
¹H NMRProtons on C-N2.3-3.0 ppm
Cyclopropyl protons0.5-2.0 ppm
¹³C NMRCarbon bonded to N10-65 ppm
IRN-H stretch (primary amine)3300-3360 cm⁻¹ (two bands)
MSMolecular Ion Peak (HCl salt)m/z corresponding to C₇H₁₄ClN

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the structure, stability, and reactivity of bicyclo[4.1.0]heptane derivatives.

DFT calculations are widely used to investigate the electronic structure and properties of these molecules. Studies on related bicyclo[n.1.0]alkanes have shown that DFT can accurately predict activation free energies for various reaction pathways. semanticscholar.org For instance, in the oxidation of bicyclo[n.1.0]alkanes, DFT computations have revealed that hyperconjugative interactions between the σ* orbitals of C-H bonds and the Walsh orbitals of the cyclopropane (B1198618) ring activate these bonds towards hydrogen atom transfer. semanticscholar.org Similar calculations on this compound could elucidate its reactivity patterns. DFT studies have also been employed to understand the mechanism of rearrangement reactions of bicyclic cyclopropane derivatives, revealing that such reactions can proceed through a platinacyclobutane intermediate under catalytic conditions. nih.govacs.org Furthermore, DFT calculations can be used to compute theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra for structural validation. smolecule.com

Theoretical studies are crucial for understanding the relative stabilities of different isomers of bicyclo[4.1.0]heptane derivatives. For instance, the exo and endo isomers of substituted bicyclo[3.1.0]hexane have been studied, with the exo orientation found to be more stable by 3.8 kcal/mol. nih.govacs.org Similar calculations for this compound would be essential to determine the preferred orientation of the amine group. The relative energies of different conformers, such as chair, half-chair, and boat, can also be assessed. researchgate.net Computational studies have also mapped the potential energy surfaces of related C7H10 isomers, exploring various reaction pathways such as sigmatropic shifts and retro Diels-Alder reactions. acs.org The energetics of ring-opening reactions of bicyclo[n.1.0]alkyl radicals have also been investigated, providing insights into the kinetic and thermodynamic favorability of different pathways. researchgate.net

Research Applications and Strategic Utility in Chemical Synthesis

Mechanistic Probes in Biological and Enzymatic Systems

The parent scaffold of Bicyclo[4.1.0]heptan-3-amine, norcarane (B1199111) (bicyclo[4.1.0]heptane), is extensively used as a mechanistic probe to investigate oxidation reactions catalyzed by various iron-containing enzymes. researchgate.net When these enzymes oxidize norcarane, the distribution of products can reveal the nature of the reactive intermediates, distinguishing between radical and cationic pathways. nih.gov Studies have shown that in addition to expected oxygenated products, these enzymatic reactions can also yield desaturation products like 2-norcarene and 3-norcarene. researchgate.net The formation of these olefins and their subsequent oxidation products can complicate the analysis, but also provides deeper insight into the enzyme's catalytic cycle. researchgate.net

The presence of the amine group in this compound introduces further possibilities for studying enzymes like monoamine oxidase B (MAO-B). For instance, related structures such as 3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane have been studied as substrates for MAO-B to understand the stereoselectivity of the enzyme's-catalyzed oxidation of cyclic tertiary amines. researchgate.net The rigid bicyclic framework allows for a precise examination of how the enzyme interacts with its substrates. researchgate.net

Building Blocks and Intermediates in Organic Synthesis

This compound and its derivatives are valuable building blocks in organic synthesis due to their strained bicyclic structure. smolecule.com This framework is key to creating novel and complex molecular architectures.

The synthesis of the bicyclo[4.1.0]heptane core itself is a fundamental transformation, often achieved through methods like the Simmons-Smith cyclopropanation of cyclohexene (B86901). smolecule.com Once formed, this scaffold can be further functionalized. For example, a stereoselective synthetic route starting from 1,4-cyclohexanedione (B43130) can produce enantiomerically pure bicyclo[4.1.0]heptane intermediates. researchgate.netacs.org These pivotal intermediates, such as functionalized bicyclo[4.1.0]heptyl azides, serve as modular building blocks for more complex targets. researchgate.netacs.orgnih.gov The synthesis often involves key steps like diastereoselective allylic oxidation and hydroboration reactions to control the stereochemistry of the final product. researchgate.netnih.gov

The functionalized bicyclo[4.1.0]heptane scaffold is a precursor to a variety of chemical products, including those with potential therapeutic applications. A significant application is in the synthesis of novel nucleoside analogues with antiviral properties. researchgate.net For instance, derivatives of the bicyclo[4.1.0]heptane system have been developed into compounds that show moderate activity against viruses like the coxsackie B4 virus. nih.govresearchgate.net The unique structure of the bicyclic amine allows for the creation of derivatives that can be used in the production of advanced materials with specific functionalities.

Development of Carbocyclic Nucleoside Analogues

A particularly fruitful area of research has been the use of the bicyclo[4.1.0]heptane skeleton in the design of carbocyclic nucleoside analogues (CNAs). nih.gov In these molecules, the bicyclic system replaces the sugar moiety (ribose or deoxyribose) found in natural nucleosides. nih.gov

The bicyclo[4.1.0]heptane moiety serves as a novel pseudosugar pattern in the development of new classes of CNAs. researchgate.netacs.org These pseudosugars are designed to mimic the shape and functionality of natural sugars, allowing them to be recognized by viral enzymes. nih.gov However, their carbocyclic nature makes them more stable to hydrolytic cleavage by phosphorylases compared to their natural counterparts. nih.gov The synthesis of these analogues often starts from readily available materials like 1,4-cyclohexanedione and proceeds through a highly regio- and stereoselective pathway to construct the functionalized bicyclo[4.1.0]heptyl intermediate, which is then coupled with various nucleobases. researchgate.netacs.org

The fusion of the cyclopropane (B1198618) ring to the cyclohexane (B81311) ring imparts significant rigidity to the molecule. nih.gov This creates a "conformationally locked" system that restricts the puckering of the six-membered ring, which is a key aspect of nucleoside recognition by enzymes. acs.orgnih.govresearchgate.net By locking the pseudosugar into a specific conformation, chemists can probe the conformational requirements of enzyme active sites. acs.org This approach has been used to design nucleoside analogues with specific shapes to enhance their binding affinity and biological activity. nih.gov For example, conformationally locked CNAs built on a bicyclo[4.1.0]heptane template have been synthesized and tested for their antiviral activity. nih.govresearchgate.net

Interactive Data Tables

Table 1: Key Synthetic Intermediates and Reactions

Starting MaterialKey Reaction(s)Intermediate FormedTarget Molecule ClassReference(s)
CyclohexeneSimmons-Smith CyclopropanationBicyclo[4.1.0]heptaneCore Bicyclic Structures smolecule.com
1,4-CyclohexanedioneAsymmetric Synthesis, Allylic Oxidation, HydroborationFunctionalized bicyclo[4.1.0]heptyl azide (B81097)Carbocyclic Nucleoside Analogues researchgate.netacs.orgnih.gov
Azide 6Hydrogenation[(1′R,2′R,3′R,5′S,6′S)-5′-Amino-3′-(benzoyloxy)bicyclo[4.1.0]hept-2′-yl]methyl Benzoate Hydrochloride (17)Amine precursors for nucleosides acs.org
Allylic alcohol 9Hydroboration-oxidation(1R,2R,3R,5R,6S)-5-(Benzyloxy)-2-(hydroxymethyl)bicyclo[4.1.0]heptan-3-ol (10)Diol intermediates for nucleosides acs.orgnih.gov

Scaffolds in Medicinal Chemistry Research

The bicyclo[4.1.0]heptane ring system represents a valuable and privileged scaffold in medicinal chemistry. Its inherent structural and conformational properties offer a unique three-dimensional (3D) topology that is increasingly sought after in modern drug design. The fusion of a cyclopropane ring to a cyclohexane core imparts significant rigidity, limiting the number of accessible conformations and presenting a well-defined orientation of substituents for interaction with biological targets. This pre-organization can lead to enhanced binding affinity and selectivity, as the entropic penalty upon binding is reduced.

Design of Rigid 3D-Shaped and sp3-Enriched Frameworks

In contemporary drug discovery, there is a significant shift away from flat, aromatic, sp2-hybridized molecules towards more complex, three-dimensional, sp3-enriched scaffolds. acs.org Molecules with higher sp3 character often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful clinical development. The bicyclo[4.1.0]heptane framework is an exemplary scaffold that meets these modern design criteria. researchgate.net

The fusion of the cyclopropane ring onto the cyclohexane chair or boat conformations creates a conformationally restricted system. This rigidity is a key attribute, as it allows for the precise positioning of functional groups in 3D space, enabling a more accurate fit into the binding pockets of target proteins. Unlike more flexible aliphatic rings, the bicyclo[4.1.0]heptane template reduces the entropic cost of binding to a receptor, which can translate into higher potency.

Compounds based on this scaffold are considered interesting in terms of "lead-likeness," a concept that prioritizes properties conducive to successful optimization from a high-throughput screening hit to a clinical candidate. researchgate.netresearchgate.net The development of synthetic methodologies to access these frameworks, such as the Simmons-Smith cyclopropanation of cyclohexene derivatives, has made them more accessible for exploration in drug discovery programs. smolecule.comwikipedia.org The resulting rigid, 3D-shaped, and sp3-enriched frameworks are viewed as highly promising starting points for designing novel therapeutics. researchgate.netresearchgate.net

Development of Bicyclo[4.1.0]heptane-based Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The rigid bicyclo[4.1.0]heptane skeleton is an excellent template for constructing and refining pharmacophore models. Its defined geometry helps researchers understand the spatial requirements for biological activity.

Several research programs have successfully incorporated this scaffold into pharmacophore models for various therapeutic targets:

Triple Reuptake Inhibitors (TRIs): A pharmacophore model for TRIs, which block the reuptake of serotonin, norepinephrine, and dopamine, was developed using a series of 3-azabicyclo[3.1.0]hexanes. researchgate.net Further investigation led to the identification of potent and selective TRIs based on the 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane scaffold. researchgate.netacs.org These compounds demonstrated high potency at all three transporters (SERT, NET, and DAT) and possessed good bioavailability and brain penetration. acs.org

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: The bicyclo[4.1.0]heptane and related bicyclo[3.1.0]hexane systems have been used to develop antagonists for MCHR1, a target for the treatment of obesity. nih.gov By incorporating this bicyclic core, researchers were able to design new analogs with retained MCHR1 activity but with significantly reduced hERG liability, a common issue with this class of antagonists. nih.gov

Carbocyclic Nucleoside Analogues: The bicyclo[4.1.0]heptane template has been employed to create conformationally locked carbocyclic nucleosides. acs.org The fusion of the cyclopropane ring imparts significant rigidity, which is expected to sculpt the molecule to meet the specific demands of viral enzyme receptors, such as herpes simplex 1 thymidine (B127349) kinase. acs.org

Utility of Azabicyclo[4.1.0]heptane Derivatives in Drug Discovery

The introduction of a nitrogen atom into the bicyclo[4.1.0]heptane framework, creating azabicyclo[4.1.0]heptane isomers (e.g., 2-azabicyclo[4.1.0]heptane, 3-azabicyclo[4.1.0]heptane), significantly expands the utility of the scaffold in medicinal chemistry. researchgate.net The nitrogen atom can serve as a key interaction point (e.g., a hydrogen bond acceptor or a basic center) and provides a convenient handle for further chemical modification.

The utility of these derivatives is widespread:

Synthetic Building Blocks: Efficient synthetic approaches have been developed to produce functionalized azabicyclo[4.1.0]heptane derivatives, such as tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, as versatile building blocks. researchgate.net These intermediates can be readily converted into a variety of bifunctional derivatives for drug discovery projects. researchgate.net

Enzyme Inhibitors and Receptor Modulators: Azabicyclo[4.1.0]heptane derivatives have been identified as core components of various biologically active agents. They have shown potential as inducible nitric oxide synthase (iNOS) inhibitors and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.org Furthermore, derivatives of 7-azabicyclo[4.1.0]heptane have been investigated as potential analgesics, acting on opioid receptors.

Triple Reuptake Inhibitors: As mentioned previously, the 3-azabicyclo[4.1.0]heptane scaffold is the core of a potent and selective class of triple reuptake inhibitors, with compounds like GSK1360707 being investigated for the treatment of major depressive disorder. acs.orgrsc.org

Iminosugar Mimetics: The 2-azabicyclo[4.1.0]heptane skeleton has been used to synthesize novel iminosugar derivatives. thieme-connect.com Introducing the constrained bicyclic system into a piperidine-based iminosugar can enhance selectivity for carbohydrate-processing enzymes, a crucial factor in developing drugs based on this class of molecules. thieme-connect.com

The structural rigidity and synthetic tractability of azabicyclo[4.1.0]heptane derivatives make them a privileged framework for generating novel chemical entities with desirable pharmacological profiles. researchgate.netresearchgate.net

Future Research Directions

Exploration of Novel Synthetic Pathways

Current synthetic strategies often focus on the construction of the bicyclo[4.1.0]heptane scaffold, with subsequent functionalization to introduce the desired amine group. researchgate.net Future research should aim to develop more direct and efficient routes to Bicyclo[4.1.0]heptan-3-amine.

One promising avenue is the exploration of transition-metal-catalyzed and organocatalytic cyclization reactions. nih.gov These methods have been successfully employed for the construction of the bicyclo[4.1.0]heptane framework and could be adapted for the direct introduction of an amine or a precursor functional group at the C3 position. nih.gov For instance, the development of intramolecular cyclopropanation of substrates already containing a nitrogen moiety could provide a streamlined synthesis.

Furthermore, radical-mediated cyclization reactions offer another potential route that warrants investigation. researchgate.net The use of radical initiators to trigger the formation of the bicyclic system from acyclic precursors could lead to novel and efficient synthetic pathways. rowan.edu A key challenge will be controlling the regioselectivity to favor the formation of the 3-amino isomer.

Additionally, biocatalysis presents an exciting frontier for the synthesis of this compound. The use of enzymes to catalyze key steps in the synthetic sequence could offer high stereoselectivity and milder reaction conditions, contributing to more sustainable synthetic processes.

Advanced Mechanistic Elucidation of Complex Biological Interactions

The bicyclo[4.1.0]heptane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. unife.it Derivatives of this scaffold have been investigated for a range of biological activities, including as melanin-concentrating hormone receptor R1 antagonists and as components of carbocyclic nucleoside analogues with antiviral properties. nih.govresearchgate.net

A critical area for future research is the detailed investigation of how the specific stereochemistry and conformational rigidity of this compound influence its interactions with biological macromolecules. The constrained nature of the bicyclic system can pre-organize appended pharmacophores into well-defined spatial orientations, potentially leading to high-affinity binding. unife.it

Future studies should employ a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational modeling to elucidate the binding modes of this compound derivatives with their biological targets. Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents. For instance, the amine group at the C3 position can serve as a key hydrogen bonding donor or acceptor, and its precise orientation will be critical for biological activity.

Development of New Catalytic Systems for Enantioselective Synthesis

The stereochemistry of a chiral molecule can have a profound impact on its biological activity. researchgate.net Therefore, the development of methods for the enantioselective synthesis of this compound is of paramount importance. While methods for the asymmetric synthesis of the broader class of bicyclo[4.1.0]heptane derivatives exist, future research should focus on catalytic systems that can selectively produce the desired enantiomer of the 3-amino derivative.

This could involve the design of novel chiral transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, which have shown promise in related cyclopropanation reactions. acs.org The development of organocatalysts that can facilitate the enantioselective formation of the bicyclic amine is another promising direction.

A key challenge will be to control both the diastereoselectivity and enantioselectivity of the reaction to produce a single, desired stereoisomer. High-throughput screening of catalyst libraries and mechanistic studies of the catalytic cycles will be essential for the rapid development of efficient and highly selective catalytic systems.

Expansion of Application in Materials Science and Medicinal Chemistry

The unique structural and electronic properties of this compound make it an attractive building block for both materials science and medicinal chemistry.

In medicinal chemistry, the rigid bicyclic scaffold can be used to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. unife.it Future research should explore the incorporation of the this compound moiety into a wider range of drug candidates, targeting diseases such as cancer, infectious diseases, and neurological disorders. The development of libraries of derivatives with diverse substituents on the amine and the bicyclic core will be crucial for structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Bicyclo[4.1.0]heptan-3-amine, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, cyclization reactions using precursors like bicyclo[4.1.0]heptane derivatives are performed at room temperature with stirring for several hours . Amine introduction at the 3-position often employs substitution or reductive amination, with purification via recrystallization or chromatography to achieve >90% purity . Reaction pH and temperature must be tightly controlled to minimize side products like undesired stereoisomers.

Q. How is the structure of this compound confirmed experimentally?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic framework and amine placement. For example, characteristic shifts for bridgehead protons appear at δ 1.5–2.5 ppm in ¹H NMR . Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ peak at m/z 112 for the free base) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While specific occupational exposure limits (OELs) are not established, surrogate compounds (e.g., camphor derivatives) suggest handling under fume hoods with nitrile gloves and eye protection . Storage at 2–8°C in airtight containers prevents degradation, particularly for hydrochloride salts . Solubility in polar aprotic solvents (e.g., DMSO) should be tested to avoid exothermic reactions during dissolution .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for neuropharmacological studies?

  • Answer : Chiral chromatography (e.g., using a Chiralpak® IA column) with hexane/isopropanol mobile phases separates enantiomers. The (1S,6R) configuration shows higher blood-brain barrier permeability in rodent models, likely due to reduced steric hindrance . Stereochemical assignments require circular dichroism (CD) or vibrational CD spectroscopy to correlate absolute configuration with bioactivity .

Q. What methodological challenges arise in optimizing reaction yields for this compound derivatives?

  • Answer : Competing pathways during cyclization (e.g., [3.1.0] vs. [4.1.0] ring formation) require kinetic control via low-temperature (−78°C) lithiation or transition-metal catalysis . Byproduct analysis via GC-MS identifies intermediates like bicyclo[3.2.0] isomers, necessitating iterative optimization of stoichiometry (e.g., 1.2–1.5 eq. of amine precursors) .

Q. How do conflicting reports on the compound’s dopamine receptor affinity inform experimental design?

  • Answer : Discrepancies in IC₅₀ values (e.g., 10–100 nM for D2 receptors) may stem from assay conditions (e.g., radioligand vs. functional cAMP assays). Competitive binding studies using [³H]spiperone in HEK293 cells transfected with human D2 receptors are recommended, with strict pH control (7.4) to stabilize protonated amine interactions .

Q. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the lowest-energy conformer, with CCS values validated against experimental ion mobility data (e.g., 125–130 Ų in nitrogen drift gas) . Trajectory method simulations account for solvent adducts, critical for interpreting MS/MS fragmentation patterns .

Key Research Gaps

  • Stereoselective Synthesis : Improved catalysts (e.g., chiral Ir complexes) for asymmetric hydrogenation of bicyclic precursors .
  • In Vivo Pharmacokinetics : Radiolabeled (¹⁴C) studies to quantify tissue distribution and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.